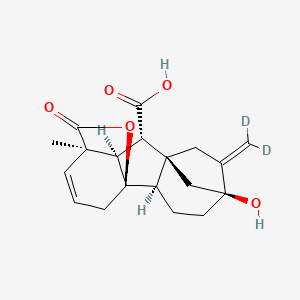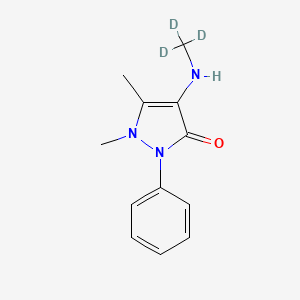
4-Methylamino-d3 Antipyrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylamino-d3 Antipyrine: is a stable isotope-labeled compound, often used as a reference standard in pharmaceutical testing. It belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and is a metabolite of dipyrone (metamizole). The molecular formula of this compound is C12H12D3N3O, and it has a molecular weight of 220.29 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylamino-d3 Antipyrine typically involves the methylation of antipyrine derivativesThis can be achieved through various methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced analytical techniques to monitor the reaction progress and ensure the quality of the final product .
化学反応の分析
Types of Reactions: 4-Methylamino-d3 Antipyrine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their pharmacological properties .
科学的研究の応用
4-Methylamino-d3 Antipyrine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4-Methylamino-d3 Antipyrine is primarily related to its role as a metabolite of dipyrone. It acts by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1, COX-2, and COX-3, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever .
類似化合物との比較
4-Methylamino Antipyrine: Similar in structure but lacks the deuterium labeling.
4-Aminoantipyrine: Another metabolite of dipyrone with different functional groups.
Antipyrine: The parent compound from which 4-Methylamino-d3 Antipyrine is derived.
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various biological and chemical processes .
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
220.29 g/mol |
IUPAC名 |
1,5-dimethyl-2-phenyl-4-(trideuteriomethylamino)pyrazol-3-one |
InChI |
InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3/i2D3 |
InChIキー |
JILCEWWZTBBOFS-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



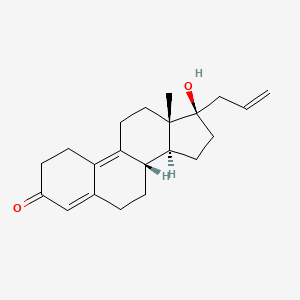
![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)
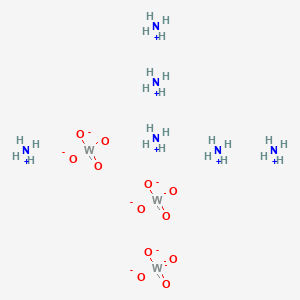
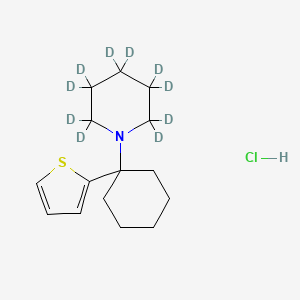
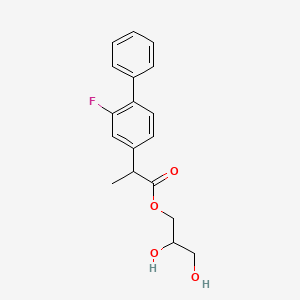
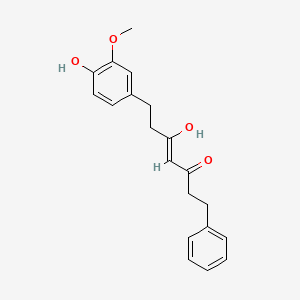
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)
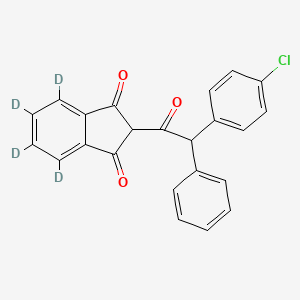


![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
